1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene
Overview
Description
“1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene” is a chemical compound that has been mentioned in various patents . It has been used in methods for synchronizing estrus, including heat, in domestic animals .
Synthesis Analysis
The synthesis of this compound involves certain isomers in variable proportions . More detailed information about the synthesis process can be found in related patents .Scientific Research Applications
Polyimide and Sulfonated Polyimide Synthesis
- Summers et al. (2017) explored the use of 1,1-bis(4-aminophenyl)ethylene, a derivative of 1,1-diphenylethylene, in creating new polyimide derivatives. These compounds were developed through step growth polymerization methods, introducing the 1,1-diphenylethylene unit into the polymer backbone, leading to the synthesis of sulfonated polyimide derivatives (Summers, Kasiama, & Summers, 2017).
Oxidation Studies
- Moussa and Eweiss (2007) investigated the oxidation of 1,1-diphenylethylene by chromic acid, revealing insights into the yield and transformation of diphenylacetic acid and related compounds (Moussa & Eweiss, 2007).
Polymer Synthesis and Properties
- Imai et al. (2012) synthesized poly(tetramethyl-1,6-silpyrenylenesiloxane) derivatives with phenyl groups on pyrenylene moieties, showcasing the effect of introducing phenyl groups to the pyrene skeleton in polymers, which affects their absorption, fluorescence, and thermal properties (Imai, Sasaki, Abe, & Nemoto, 2012).
- Quirk et al. (2000) reviewed the use of 1,1-diphenylethylenes in anionic polymerization, exploring its applications in initiator formation, end-capping agents, and functionalization reactions for controlled polymer structures (Quirk, Yoo, Lee, Kim, & Lee, 2000).
Anionic Copolymerization
- Zhang et al. (2019) studied the synthesis of periodic polymers with 1,1-diphenylethylene derivatives via living anionic copolymerization. They focused on the kinetics and thermal properties of the copolymers, contributing to the understanding of the sequence distribution in chain structures (Zhang, Han, Ma, Yang, Liu, Shen, Li, & Li, 2019).
Photophysical and Electrochemical Properties
- Tong et al. (2007) developed functionalized derivatives of tetraphenylethylene for protein detection and quantitation, utilizing their unique aggregation-induced emission characteristics (Tong, Hong, Dong, Häussler, Li, Lam, Dong, Sung, Williams, & Tang, 2007).
Cytotoxicity Studies
- Hu et al. (2013) isolated new diphenylethylenes from Arundina graminifolia, evaluating their cytotoxicity against human tumor cell lines. This highlighted the potential use of these compounds in cancer research (Hu, Zhou, Ye, Jiang, Huang, Li, Du, Yang, & Gao, 2013).
properties
IUPAC Name |
2-[4-[(E)-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO/c1-3-27(4-2)19-20-28-25-17-15-24(16-18-25)26(23-13-9-6-10-14-23)21-22-11-7-5-8-12-22/h5-18,21H,3-4,19-20H2,1-2H3/b26-21+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKPBLYAKJJMQO-YYADALCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
40297-42-5 (unspecified citrate) | |
Record name | Eipw 103 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019957529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene | |
CAS RN |
19957-52-9 | |
Record name | Eipw 103 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019957529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, 2-[4-(1,2-diphenylethenyl)phenoxy]-N,N-diethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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